tert-butylN-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate,Mixtureofdiastereomers
Description
This compound is a bicyclic carbamate derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold with a 2-amino group and a tert-butoxycarbonyl (Boc) protecting group. The mixture of diastereomers arises from stereochemical diversity at the bridgehead carbons (positions 1 and 2 of the bicyclo system). Such diastereomeric mixtures are common in rigid bicyclic systems and pose challenges in separation, often requiring chromatographic resolution or stereoselective synthesis . The Boc group enhances stability during synthetic processes, making this compound a valuable intermediate in pharmaceutical chemistry, particularly for peptide coupling or as a precursor to bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-(2-amino-1-bicyclo[2.2.1]heptanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-5-4-8(7-12)6-9(12)13/h8-9H,4-7,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONVKJXCDMWUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)CC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol .
Scientific Research Applications
tert-ButylN-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Variations in Bicyclic Systems
The target compound’s bicyclo[2.2.1]heptane framework distinguishes it from related bicyclo[2.2.2]octane and aza-bicyclo derivatives. Key structural differences include:
- Ring Strain and Rigidity: The bicyclo[2.2.1] system (norbornane) exhibits higher ring strain than bicyclo[2.2.2]octane due to smaller bridge angles, influencing reactivity and conformational stability .
- Substituent Position: The 2-amino group in the target compound contrasts with 4-amino derivatives (e.g., bicyclo[2.2.2]octan-4-amine), altering steric and electronic profiles .
- Aza-Substitution : Compounds like tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate (CAS 1221725-82-1) introduce nitrogen into the bicyclic core, modifying hydrogen-bonding capacity and acidity .
Physicochemical Properties
*Molecular formula inferred from structural data in .
Research Findings and Data
Purity and Availability
Biological Activity
tert-butyl N-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate, a compound with the CAS number 1630907-27-5, is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Structure : The compound features a bicyclic structure which is significant for its biological interactions.
The biological activity of tert-butyl N-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Amino Acid Transporters : Similar compounds have been shown to inhibit L-type amino acid transporters, which play a crucial role in cellular uptake of amino acids necessary for protein synthesis and cell growth .
- Induction of Apoptosis : Research indicates that related bicyclic compounds can induce apoptosis in cancer cell lines by activating caspases, which are essential for programmed cell death .
- Neuroprotective Effects : Some studies suggest that bicyclic amines may exhibit neuroprotective properties by modulating neurotransmitter systems, although specific data on this compound is limited.
Biological Activity Data Table
Case Study 1: Cancer Cell Line Studies
A study evaluated the effects of related bicyclic compounds on various cancer cell lines (KB, SAOS2, and C6). The results indicated significant suppression of growth and induction of apoptosis, suggesting that tert-butyl N-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate could have similar effects due to structural similarities .
Case Study 2: Transporter Interaction
Research on similar compounds showed that they effectively inhibited L-type amino acid transporters (LAT1), leading to decreased proliferation in cancerous cells. This suggests potential therapeutic applications in oncology for compounds like tert-butyl N-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
